molecular formula C12H17N3S2 B456578 4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B456578
M. Wt: 267.4g/mol
InChI Key: FXEKREULHAMJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Antioxidative Activity

Compounds related to 4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione have been synthesized for their antioxidative properties. For instance, derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones have shown significant antioxidative activity, with some exhibiting antioxidant activity 2.5 times higher than the antibiotic control (cefazolin) (Tumosienė et al., 2014).

Structural Analysis

The structural properties of compounds similar to this compound have been extensively studied. For example, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione was analyzed, showing hydrogen-bonded dimers and unique intermolecular interactions, providing insights into the molecular behavior of these compounds (Belcher & Squattrito, 2006).

Cancer Research

Derivatives of 1,2,4-triazole-3-thiol, similar to the compound , have been investigated for their impact on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These studies have identified compounds with significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer treatment (Šermukšnytė et al., 2022).

Photophysical Properties

Research into compounds like this compound has extended into their photophysical properties. Studies have characterized similar compounds for their luminescent and nonlinear optical properties, revealing significant potential in materials science (Nadeem et al., 2017).

Supramolecular Synthons

Investigations have been conducted into the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds, closely related to the compound of interest. These studies provide valuable insights into the molecular interactions and crystal packing of these compounds, which are crucial for understanding their chemical behavior (Saeed et al., 2019).

properties

Molecular Formula

C12H17N3S2

Molecular Weight

267.4g/mol

IUPAC Name

4-butyl-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H17N3S2/c1-3-5-6-15-11(13-14-12(15)16)9-7-10(4-2)17-8-9/h7-8H,3-6H2,1-2H3,(H,14,16)

InChI Key

FXEKREULHAMJSA-UHFFFAOYSA-N

SMILES

CCCCN1C(=NNC1=S)C2=CSC(=C2)CC

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CSC(=C2)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-butyl-3-(5-ethyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

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